(3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride
Overview
Description
(3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride is a chiral diamine compound with significant applications in various fields of chemistry and biology. It is known for its unique stereochemistry, which makes it a valuable intermediate in the synthesis of complex molecules.
Mechanism of Action
Target of Action
It’s known that similar compounds often interact with various enzymes and receptors in the body .
Mode of Action
This could result in alterations in cellular processes, potentially leading to therapeutic effects .
Biochemical Pathways
Similar compounds have been known to influence various metabolic pathways, such as glycolysis and acetyl-CoA assimilation .
Pharmacokinetics
Similar compounds are known to be rapidly absorbed and distributed throughout the body, metabolized primarily in the liver, and eliminated primarily in the feces . These properties can significantly impact the bioavailability of the compound.
Result of Action
Similar compounds have been shown to have neuroprotective actions against oxidative stress-induced toxicity on neuronal-like cells .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride typically involves the diastereoselective preparation of substituted δ-valerolactones, followed by further chemical transformations . One common method includes the use of tert-butanesulfinamide as a chiral auxiliary to achieve high stereoselectivity . The reaction conditions often involve the use of specific catalysts and reagents to ensure the desired stereochemistry is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydrofuran derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
(3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride include:
- (3R,4R)-Tetrahydrofuran-3,4-diamine dihydrochloride
- (3R,4S)-3,4-Diaminocyclopentan-1-ol dihydrochloride
- Pyrrolidine derivatives
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct chemical and biological properties. This stereochemistry makes it a valuable intermediate in the synthesis of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and other biologically active molecules .
Properties
IUPAC Name |
(3S,4R)-oxolane-3,4-diamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O.2ClH/c5-3-1-7-2-4(3)6;;/h3-4H,1-2,5-6H2;2*1H/t3-,4+;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOPFTSMNUPXIB-NDXJVULZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](CO1)N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10712384 | |
Record name | (3R,4S)-Oxolane-3,4-diamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10712384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1033712-94-5 | |
Record name | (3R,4S)-Oxolane-3,4-diamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10712384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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